4-(5-BROMO-2-METHOXYPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
4-(5-BROMO-2-METHOXYPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with bromine, methoxy, and ethoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of 4-(5-BROMO-2-METHOXYPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The construction of the quinoline core through a series of cyclization reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-(5-BROMO-2-METHOXYPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-BROMO-2-METHOXYPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-METHOXYPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(5-BROMO-2-METHOXYPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be compared with other similar compounds such as:
4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole: Similar in structure but with a thiazole ring instead of a quinoline ring.
5-Bromo-2-methoxyphenethylamine hydrobromide: Contains a phenethylamine backbone with bromine and methoxy substitutions.
4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine: Features a morpholine ring with similar substitutions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-4-25-18-9-14-13(15-8-12(21)6-7-17(15)24-3)10-20(23)22-16(14)11-19(18)26-5-2/h6-9,11,13H,4-5,10H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDGLCDGUAXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC(=C3)Br)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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